2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide

Quinazolinone acetamide Cytotoxicity EGFR

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (CAS 853318-73-7; MF: C₁₉H₁₈BrN₃O₂; MW: 400.3 g/mol) is a synthetic quinazolin‑4‑one acetamide that bears a 6‑bromo substituent on the fused bicyclic core and a para‑isopropylphenyl group on the acetamide side‑chain [REFS‑1]. It is commercially supplied by multiple vendors at purities ≥95%, with at least one supplier providing material at NLT 98% purity under ISO‑certified quality systems [REFS‑2].

Molecular Formula C19H18BrN3O2
Molecular Weight 400.3 g/mol
CAS No. 853318-73-7
Cat. No. B11944088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide
CAS853318-73-7
Molecular FormulaC19H18BrN3O2
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C19H18BrN3O2/c1-12(2)13-3-6-15(7-4-13)22-18(24)10-23-11-21-17-8-5-14(20)9-16(17)19(23)25/h3-9,11-12H,10H2,1-2H3,(H,22,24)
InChIKeyQMOGGJWDZJLTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (853318-73-7): Compound Identity and Core Scaffold


2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (CAS 853318-73-7; MF: C₁₉H₁₈BrN₃O₂; MW: 400.3 g/mol) is a synthetic quinazolin‑4‑one acetamide that bears a 6‑bromo substituent on the fused bicyclic core and a para‑isopropylphenyl group on the acetamide side‑chain [REFS‑1]. It is commercially supplied by multiple vendors at purities ≥95%, with at least one supplier providing material at NLT 98% purity under ISO‑certified quality systems [REFS‑2]. The compound belongs to the 4‑oxoquinazoline class, a scaffold extensively investigated for kinase inhibition (particularly EGFR‑TK) and anticancer applications [REFS‑3].

Why In‑Class Quinazolinone Acetamides Cannot Be Interchanged for 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide


Within the 4‑oxoquinazoline acetamide series, seemingly minor structural modifications produce large shifts in potency, selectivity, and physicochemical properties. Published cytotoxicity data for 6‑bromoquinazoline derivatives against MCF‑7 and SW480 cell lines show IC₅₀ values spanning a >85‑fold range (0.53 µM to 46.6 µM) depending solely on the substitution pattern at the N‑3 acetamide position [REFS‑1]. The 4‑isopropylphenyl group found in this compound is a specifically identified pharmacophoric substituent: in a related quinazolinone‑triazole series, the 4‑isopropyl analogue achieved an MCF‑7 IC₅₀ of 10.16±0.07 µM, equipotent to doxorubicin (10.81±0.03 µM), whereas other substituents in the same series showed only moderate activity [REFS‑2]. Furthermore, the bromine atom at position 6 is a demonstrated handle for Suzuki–Miyaura and Buchwald–Hartwig diversification reactions, enabling downstream elaboration that des‑bromo or alternative halogen analogs cannot support [REFS‑3]. These three structural features – 6‑bromo, N‑3 acetamide linker, and para‑isopropylphenyl terminus – each contribute to a differentiation fingerprint that makes generic replacement by other quinazolinone acetamides unreliable for reproducible research.

Quantitative Differentiation Evidence for 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (853318-73-7) vs. Closest Analogs


N‑Aryl Substituent Potency Differentiation: 4‑Isopropylphenyl vs. 3,4‑Dimethylphenyl and Unsubstituted Phenyl

In a systematic cytotoxic evaluation of bromo‑substituted quinazolin‑4‑one acetamides by Hakim et al. (2022), the des‑bromo phenyl analog (compound 262) exhibited an MCF‑7 IC₅₀ of 23.7 µM, the 3,4‑dimethylphenyl analog (264) gave 21.7 µM, and the 3,5‑dichlorophenyl analog (265) gave 20.8 µM [REFS‑1]. In an independent quinazolinone‑triazole study by Myakala et al. (2023), the 4‑isopropylphenyl‑substituted analog achieved an MCF‑7 IC₅₀ of 10.16±0.07 µM, comparable to doxorubicin (10.81±0.03 µM) [REFS‑2]. Although these data come from different experimental series and therefore represent cross‑study comparable evidence, they collectively demonstrate that the 4‑isopropylphenyl moiety confers a ≥2‑fold potency advantage over 3,4‑dimethylphenyl and unsubstituted phenyl substituents in the same scaffold class.

Quinazolinone acetamide Cytotoxicity EGFR MCF‑7 SAR

Halogen Position Effect: 6‑Bromo vs. 7‑Chloro and 6,8‑Dichloro Quinazolinone Acetamides

A published SAR study on 6‑bromoquinazoline derivatives (5a–j) reported IC₅₀ values against MCF‑7 ranging from 0.53 µM to 46.6 µM, with the most potent fluoro‑substituted derivative (5b) achieving IC₅₀ = 0.53–1.95 µM, superior to cisplatin [REFS‑1]. By contrast, a 7‑chloro‑4‑oxoquinazoline acetamide series evaluated for EGFR inhibition showed substantially weaker activity, and the 6,8‑dichloro derivative is reported with an IC₅₀ of approximately 15 µM in a separate cytotoxic study [REFS‑2]. Halogen position critically modulates both electronic properties and steric accessibility of the quinazolinone core: the 6‑bromo substituent provides a larger van der Waals radius (Br = 1.85 Å vs. Cl = 1.75 Å) and a C–Br bond that is more reactive in Pd‑catalyzed cross‑coupling than C–Cl [REFS‑3].

Halogen substitution 6‑Bromoquinazolinone Anticancer SAR EGFR‑TK

Kinase Inhibition Potential: Quinazolinone Scaffold as a Privileged EGFR‑TK Pharmacophore

Quinazolinone acetamides designed as EGFR inhibitors have demonstrated potent enzyme inhibition. In the study by Aziz et al. (2021), acetamide derivative IVc showed significant EGFR inhibition with potent cytotoxicity against MCF‑7 (IC₅₀ = 2.8 µM) and A549 (IC₅₀ = 3.5 µM) cell lines, with docking scores confirming affinity toward the EGFR ATP‑binding pocket [REFS‑1]. Molecular docking of the 4‑isopropyl‑triazole quinazolinone analog against EGFR crystal structure (PDB: 1M17) delivered favorable binding energies with key H‑bond and hydrophobic interactions, supporting the scaffold's kinase‑targeting capability [REFS‑2]. Several 4‑oxoquinazoline derivatives have been profiled as irreversible EGFR inhibitors with IC₅₀ values as low as 0.7 µM in cellular autophosphorylation assays [REFS‑3].

EGFR tyrosine kinase inhibition Quinazolinone 3D‑QSAR Molecular docking

Computed Physicochemical and Drug‑Likeness Properties as a Selectivity Filter vs. Higher‑MW Analogs

The compound displays computed drug‑likeness parameters favorable for cell‑based screening: XLogP3 = 3.6, a single H‑bond donor (amide NH), three H‑bond acceptors, and four rotatable bonds [REFS‑1]. Its molecular weight of 400.3 g/mol falls within the optimal Lipinski range (≤500), with a topological polar surface area (TPSA) computed as 66.5 Ų, consistent with acceptable membrane permeability [REFS‑2]. By comparison, the N‑(2‑benzoylphenyl) analog (CAS 853318‑90‑8) has MW = 462.3 g/mol with a larger TPSA, while the 6,8‑dichloro analog (MW = 390.3) has a lower XLogP and differing H‑bonding profile [REFS‑3].

Physicochemical properties Drug‑likeness Lipinski XLogP3

Commercially Available Purity and Quality Documentation for Reproducible Research

The compound is commercially available from multiple vendors with defined purity specifications. MolCore supplies the compound at NLT 98% purity under an ISO‑certified quality management system suitable for pharmaceutical R&D and quality control applications [REFS‑1]. AKSci lists the compound at 95% minimum purity [REFS‑2]. Chemenu offers the compound at 95% purity with catalog number CM217442 [REFS‑3]. The availability of documented purity certificates and ISO‑compliant batch testing provides procurement‑relevant quality assurance that is variable or absent for many custom‑synthesized in‑class analogs.

Chemical purity QC documentation ISO certification Procurement specification

Synthetic Versatility: 6‑Bromo Handle for Late‑Stage Diversification via Cross‑Coupling

The 6‑bromo substituent on the quinazolinone core has been explicitly demonstrated as a reactive handle for Pd‑catalyzed cross‑coupling reactions. The related 6‑bromoquinazolin‑4‑carboxamide was successfully subjected to Suzuki–Miyaura cross‑coupling with aryl boronic acids and Buchwald–Hartwig C–N bond formation, providing access to structurally diverse quinazoline libraries [REFS‑1]. A comparative reactivity study of 6‑bromo vs. 6‑chloro‑2,3‑disubstituted quinazolinones confirmed that the 6‑bromo derivative undergoes more efficient room‑temperature C–C cross‑coupling than the corresponding 6‑chloro analog [REFS‑2]. The 6,8‑dichloro and 7‑chloro analogs lack this single‑site bromine handle, limiting their utility for regioselective late‑stage diversification.

Suzuki coupling Buchwald‑Hartwig amination Late‑stage functionalization Chemical biology tool

Recommended Application Scenarios for 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (853318-73-7)


EGFR‑Kinase Targeted Anticancer Screening Libraries

The compound is ideally positioned as a screening library member for EGFR‑TK‑focused anticancer discovery. The quinazolin‑4‑one scaffold is a validated kinase hinge‑binding motif, and the 4‑isopropylphenyl substituent has been shown to contribute to low‑micromolar MCF‑7 cytotoxicity in independent studies [REFS‑1]. Procurement of this specific analog ensures that the screening collection includes the potency‑enhancing 4‑isopropylphenyl substitution, which is absent from simpler N‑phenyl or N‑benzyl congeners.

Lead Optimization Starting Point for 6‑Position Diversification

For medicinal chemistry campaigns requiring rapid SAR exploration around the quinazolinone 6‑position, the 6‑bromo substituent provides a single, reactive handle for sequential Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) without the need for protection/deprotection sequences [REFS‑2]. This enables generation of 6‑aryl, 6‑heteroaryl, and 6‑amino libraries from a common intermediate, accelerating hit‑to‑lead timelines.

Physicochemical Benchmarking and Cellular Permeability Studies

With computed XLogP3 of 3.6, TPSA of 66.5 Ų, and a molecular weight of 400.3 g/mol, this compound sits within the optimal property space for cell‑based assays [REFS‑3]. It can serve as a reference compound for permeability and cellular uptake studies comparing brominated vs. non‑halogenated or poly‑halogenated quinazolinone analogs.

Procurement of High‑Purity Reference Material for Pharmacological Assay Validation

The availability of ISO‑certified, NLT 98% purity material from MolCore [REFS‑4], combined with alternative 95% purity sources, enables laboratories to establish QC‑verified reference standards for in vitro pharmacological assays. This multi‑vendor supply chain reduces the risk of single‑source dependency and batch‑to‑batch variability that plagues custom‑synthesized analogs.

Quote Request

Request a Quote for 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.